2-Bromo-4-chlorobenzenethiol

概要

説明

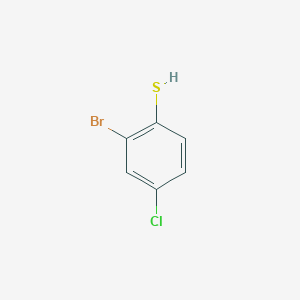

2-Bromo-4-chlorobenzenethiol is a chemical compound with the molecular formula C6H4BrClS. It has an average mass of 223.518 Da and a monoisotopic mass of 221.890549 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorobenzenethiol consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a thiol group (SH). The compound has no freely rotating bonds, no hydrogen bond acceptors, and no hydrogen bond donors .Physical And Chemical Properties Analysis

2-Bromo-4-chlorobenzenethiol has a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a flash point of 115.4±23.2 °C. It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 130.2±3.0 cm3 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-4-chlorobenzenethiol, focusing on six unique fields:

Pharmaceutical Chemistry

2-Bromo-4-chlorobenzenethiol is used in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block for drugs with potential anti-inflammatory, anti-bacterial, and anti-cancer properties. Researchers explore its derivatives to develop new medications that can target specific biological pathways .

Organic Synthesis

In organic synthesis, 2-Bromo-4-chlorobenzenethiol serves as a versatile intermediate. It is used in the formation of complex molecules through various chemical reactions, including coupling reactions and nucleophilic substitutions. This compound’s reactivity makes it valuable for creating a wide range of organic compounds used in different industries .

Material Science

This compound is also significant in material science, particularly in the development of novel materials with specific properties. It can be incorporated into polymers and other materials to enhance their thermal stability, mechanical strength, and chemical resistance. These materials find applications in coatings, adhesives, and electronic devices .

Environmental Chemistry

2-Bromo-4-chlorobenzenethiol is studied for its potential use in environmental chemistry, especially in the detection and removal of heavy metals from water. Its thiol group can bind to metal ions, making it useful in designing sensors and filtration systems that can detect and remove contaminants from the environment .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying various substances. Its unique chemical properties allow it to react with specific analytes, making it useful in developing assays and analytical methods for environmental monitoring, food safety, and clinical diagnostics .

Biochemical Research

2-Bromo-4-chlorobenzenethiol is utilized in biochemical research to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with certain amino acids makes it a valuable tool for probing the active sites of enzymes and understanding their function at a molecular level .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-4-chlorobenzenethiol is not available, compounds of similar structure can cause severe skin burns and eye damage. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-bromo-4-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOENFIYZEDUWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618389 | |

| Record name | 2-Bromo-4-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chlorobenzenethiol | |

CAS RN |

54404-01-2 | |

| Record name | 2-Bromo-4-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)

![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)

![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)

![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)